6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves several steps. One common method includes the use of Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis . These methods are employed to install various active groups onto the quinazoline moiety, resulting in the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. It has been shown to intercalate with DNA, inhibiting the replication of cancer cells . Additionally, it can inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one include other quinazoline derivatives and triazole-containing compounds . These compounds share structural similarities and often exhibit similar biological activities. the unique combination of the quinazoline and triazole moieties in this compound gives it distinct properties that can be advantageous in certain therapeutic applications.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-2-5-17-21-18-15-6-3-4-7-16(15)23(19(25)24(18)22-17)12-13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXQXZPOVXIDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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